CID 131865496
Description
CID 131865496 is a chemical compound registered in the PubChem database under the identifier 131865496.
Properties
InChI |
InChI=1S/C50H96N2O9P/c1-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-48(54)61-46(43-58-47(53)37-35-33-31-29-27-25-22-20-18-16-14-12-10-2)44-60-62(56,57)59-40-39-52(7,8)45-41-49(3,4)51(55)50(5,6)42-45/h23-24,45-46H,9-22,25-44H2,1-8H3/b24-23-/t46-/m1/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQANLHLQONQGV-JHXSWNAYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H96N2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 131865496 involves multiple steps, including the formation of the pyridine and pyrimidine rings, followed by the introduction of the indole group and the trifluoroethoxy substituent. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
CID 131865496 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
CID 131865496 has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 131865496 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights two structurally or functionally related compounds:
CID 145694-76-4: N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine
- Structural Similarities: Both CID 131865496 and CID 145694-76-4 contain nitrogen-rich heterocyclic frameworks, likely pyrimidine derivatives.
- Functional Differences: CID 145694-76-4 explicitly includes a guanidine group, which may enhance its solubility or binding affinity in biological systems. No analogous functional groups are confirmed for this compound due to insufficient data.
CID 152695-46-0: Sodium ZINC Chlorophyllin
- Functional Similarities: This compound is a metal-complexed derivative of chlorophyll, indicating applications in photodynamic therapy or dye-sensitized solar cells. If this compound is organometallic, it might share similar catalytic or light-absorbing properties .
- Structural Differences : Sodium ZINC chlorophyllin has a porphyrin macrocycle coordinated with zinc, whereas this compound’s structure (if heterocyclic) lacks this extended conjugation system.
Tabulated Comparison
| Property | This compound | CID 145694-76-4 | CID 152695-46-0 |
|---|---|---|---|
| Class | Undefined (likely heterocyclic) | Halogenated pyrimidine-guanidine hybrid | Metalloporphyrin derivative |
| Key Functional Groups | Not available | Chlorine, fluorine, guanidine | Porphyrin, zinc ion |
| Potential Applications | Pharmaceuticals/Agrochemicals | Antiviral/anticancer agents | Photodynamic therapy |
| Structural Complexity | Moderate (inferred from catalog) | High (multiple substituents) | High (macrocyclic coordination) |
Q & A
Q. How should I address peer review critiques about methodological limitations in this compound studies?
- Methodological Answer : Transparently acknowledge limitations (e.g., sample size) in the discussion section and propose mitigation strategies (e.g., collaborative data pooling). Reference principles of scientific integrity () to balance self-critique with defending robust aspects of the work .
Tables: Key Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
